molecular formula C24H18N2O5 B11654074 methyl 4-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

methyl 4-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Cat. No.: B11654074
M. Wt: 414.4 g/mol
InChI Key: RXRFBCSTRBSTNO-UHFFFAOYSA-N
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Description

METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a unique structure that includes a methyl benzoate moiety linked to a phthalimide derivative, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phthalimide Derivative: This step involves the reaction of phthalic anhydride with 3-methyl aniline in the presence of a suitable catalyst to form the phthalimide derivative.

    Esterification: The phthalimide derivative is then reacted with methyl 4-aminobenzoate under acidic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phthalimide derivative, which can then interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE: Similar ester structure but with a fluorine atom and boron-containing group.

    ETHYL ACETATE: A simpler ester with a similar functional group but different overall structure.

    METHYL BUTYRATE: Another ester with a different alkyl group.

Uniqueness

METHYL 4-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE is unique due to its complex structure, which combines a phthalimide derivative with a methyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 4-[[2-(3-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18N2O5/c1-14-4-3-5-18(12-14)26-22(28)19-11-8-16(13-20(19)23(26)29)21(27)25-17-9-6-15(7-10-17)24(30)31-2/h3-13H,1-2H3,(H,25,27)

InChI Key

RXRFBCSTRBSTNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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